molecular formula C23H24Cl2N4O2 B1678766 Nida-41020 CAS No. 502486-89-7

Nida-41020

Katalognummer B1678766
CAS-Nummer: 502486-89-7
Molekulargewicht: 459.4 g/mol
InChI-Schlüssel: KWDBQJRWPWTGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NIDA-41020 is a CB1 cannabinoid receptor antagonist . It is structurally similar to Rimonabant, which is currently in clinical development . NIDA-41020 is less lipophilic and was developed at NIDA as a potential radioligand for CB1 receptors .


Molecular Structure Analysis

The empirical formula of NIDA-41020 is C23H24Cl2N4O2 . Its molecular weight is 459.37 . The SMILES string representation of its structure is COc1ccc (cc1)-c2c (C)c (nn2-c3ccc (Cl)cc3Cl)C (=O)NN4CCCCC4 .


Physical And Chemical Properties Analysis

NIDA-41020 is a solid substance . It is off-white in color . It is soluble in DMSO (~16 mg/mL), but insoluble in water . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Big Data Science in Addiction Research

NIDA emphasizes the use of big data science to understand addiction. This includes integrating various data types (like genetic and imaging data) and using data science techniques for addiction research. The goal is to derive new insights from large datasets, combining computational capabilities with biomedical research (Wright & Little, 2020).

Advancements in Neuroscience for Drug Abuse and Addiction

NIDA-sponsored research in neuroscience aims to understand drug abuse and addiction as a brain disease. The use of new scientific tools and technologies is vital for understanding the effects of drugs on the brain and behavior (Shurtleff, Liu, & Sasek, 2009).

Drug Abuse Prevention Services Research

The Prevention Research Branch (PRB) at NIDA conducts research on preventing drug abuse and dependence, focusing on diverse populations and settings. This involves developing novel prevention approaches and testing the effectiveness of prevention programs (Robertson, Sims, & Reider, 2012).

Development of Addiction Medications

Research in chemical interventions for opioid use disorder (OUD) includes overdose reversal strategies and the development of new pain management alternatives. This area focuses on advancing chemical science to address the opioid crisis (Olson, Eubanks, & Janda, 2018).

Blending Research and Practice in Substance Abuse

NIDA aims to combine research and practice effectively to address substance abuse. This includes the NIDA Clinical Trials Network and Blending Initiative, which aim to disseminate research results to improve prevention and treatment efforts (Michel, Pintello, & Subramaniam, 2013).

Globalization of Addiction Research

NIDA has promoted addiction research capacity worldwide, supporting international research and training programs to expand the knowledge base on substance use disorders. This global approach helps in understanding addiction in diverse cultural contexts (Rawson, Woody, Kresina, & Gust, 2015).

Improving Opioid Use Disorder Treatment

NIDA's international program focuses on research training to inform opioid addiction treatment approaches. This includes examining effective treatment methods for opioid use disorders and opioid overdose in various international contexts (Gust & McCormally, 2018).

Medical Device Development for Substance Use Disorders

Scientific Research Applications of NIDA-41020

Big Data Science in Addiction Research

NIDA is leveraging big data science to understand the complex nature of addiction, integrating diverse data types like imaging, genetic, physiological, and health records. This approach aids in comprehending how drugs of abuse affect brain biology and function (Wright & Little, 2020).

Drug Abuse Prevention Services Research

NIDA's Prevention Research Branch (PRB) conducts research on preventing drug abuse and dependence. This involves developing and testing prevention programs and studying the efficacy and cost-effectiveness of interventions in diverse settings (Robertson, Sims, & Reider, 2012).

Chemical Interventions for the Opioid Crisis

NIDA focuses on key research areas in chemical interventions for opioid use disorder (OUD) treatment, including overdose reversal strategies and development of pain management alternatives (Olson, Eubanks, & Janda, 2018).

Advances in Neuroscience for Drug Abuse and Addiction

NIDA sponsors research that has significantly advanced the understanding of drug abuse and addiction as a brain disease, utilizing new scientific tools and emerging technologies (Shurtleff, Liu, & Sasek, 2009).

Blending Research and Practice in Substance Abuse

NIDA's strategy involves blending research and practice to address substance abuse, encompassing the Clinical Trials Network and the Blending Initiative for effective dissemination of research findings (Michel, Pintello, & Subramaniam, 2013).

Globalization of Addiction Research

NIDA has promoted addiction research capacity worldwide, supporting international research and training programs to expand the knowledge base on substance use disorders in diverse cultural contexts (Rawson, Woody, Kresina, & Gust, 2015).

Safety And Hazards

NIDA-41020 is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment .

Zukünftige Richtungen

NIDA-41020 has been used in research to reverse learning and memory deficits induced by certain substances . It shows promise as a tool for studying the role of CB1 receptors in cognitive function .

Eigenschaften

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDBQJRWPWTGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452843
Record name NIDA-41020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nida-41020

CAS RN

502486-89-7
Record name NIDA-41020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIDA-41020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDA-41020
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIDA-41020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nida-41020
Reactant of Route 2
Reactant of Route 2
Nida-41020
Reactant of Route 3
Reactant of Route 3
Nida-41020
Reactant of Route 4
Reactant of Route 4
Nida-41020
Reactant of Route 5
Reactant of Route 5
Nida-41020
Reactant of Route 6
Nida-41020

Citations

For This Compound
37
Citations
BJ Venhuis, MV Vredenbregt, N Kaun… - … of pharmaceutical and …, 2011 - Elsevier
… Samples A and D also contained traces of the rimonabant analogue NIDA-41020. Furthermore, NIR spectroscopy on the tablets indicated the presence of an unapproved rimonabant …
Number of citations: 36 www.sciencedirect.com
R Citraro, E Russo, A Leo, R Russo… - European journal of …, 2016 - Elsevier
… parallel with the exception of diazepam plus NIDA-41020, levetiracetam plus GW6471, phenytoin plus WIN, topiramate plus GW6471 or valproate plus NIDA-41020 (data not shown). …
Number of citations: 23 www.sciencedirect.com
IN Iman, NAZ Ahmad, NA Mohd Yusof… - Frontiers in …, 2021 - frontiersin.org
… The selection of NIDA-41020 as the CB 1 … NIDA-41020 when compared with the mitragynine groups became the surrogates for the likely CB 1 receptor involvement. Hence, NIDA-41020…
Number of citations: 11 www.frontiersin.org
M El‐Azab, R Ammar, M Abdel‐Hamid, Y Moustafa - 2013 - Wiley Online Library
… The combination with CB-1 receptor antagonist, NIDA 41020 (0.7 mg/kg, ip), counteracted … in both groups by pre-treatment with NIDA 41020. In conclusion, we have provided for the first …
Number of citations: 1 faseb.onlinelibrary.wiley.com
DK Miller, KR Rodvelt, C Constales, WC Putnam - Life sciences, 2007 - Elsevier
… Specifically, our research used the CB 1 cannabinoid receptor antagonists SR-141716A, AM-251 and NIDA-41020, which have been described in other research. To explore more …
Number of citations: 10 www.sciencedirect.com
S Bdeer, N Gerges, ES Kamel - Bulletin of Egyptian Society for …, 2014 - journals.ekb.eg
… Group 3: Atherogenic diet treated group which were fed high fat diet and gavaged once daily by NIDA-41020 (a selective cannabinoid receptor 1 blocker) in a dose of 10mg/ kg /day for …
Number of citations: 1 journals.ekb.eg
F CaillÃ, F Cacheux, MA Peyronneau, E Jaumain… - 2017 - Soc Nuclear Med
… Similar experiments using the specific CB 1 antagonist NIDA-41020 are under investigations to assess the selectivity. Metabolism study showed that 25% of [ 18 F]FC0324 remained in …
Number of citations: 2 jnm.snmjournals.org
HK Lee, EB Choi, CS Pak - Current topics in medicinal …, 2009 - ingentaconnect.com
… Workers at NIDA disclosed that NIDA-41020 (13), which contains a 4-methoxy rather than 4-chloro substituent in the 5-aryl moiety of rimonabant, serves as an effective radio-ligand for …
Number of citations: 100 www.ingentaconnect.com
R Katoch-Rouse, OA Pavlova, T Caulder… - Journal of medicinal …, 2003 - ACS Publications
Exploration of the central CB 1 cannabinoid receptors using positron emission tomography (PET) will allow for an understanding of the pharmacological and physiological role played …
Number of citations: 160 pubs.acs.org
JHM Lange, HH van Stuivenberg… - Journal of medicinal …, 2005 - ACS Publications
… SLV319 15 and the pyrazole family, including rimonabant (1), 16,17 and its analogues (2-3), 18 CP-272871 (4), 19 SR 144385 (5), 20 and the lower lipophilic NIDA-41020 (6). …
Number of citations: 205 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.